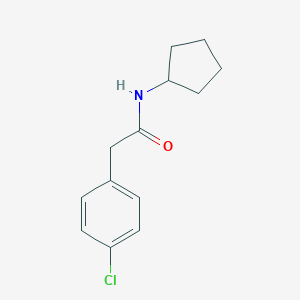
2-(4-chlorophenyl)-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-N-cyclopentylacetamide (CPCA) is a synthetic compound that belongs to the class of cyclohexanone derivatives. It is a potent analgesic drug that has been extensively studied for its potential use in treating chronic pain. CPCA was first synthesized in the 1960s, and since then, it has undergone several modifications to improve its efficacy and reduce its side effects.
Wirkmechanismus
2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are responsible for the initiation and propagation of action potentials in neurons. By blocking these channels, 2-(4-chlorophenyl)-N-cyclopentylacetamide reduces the excitability of neurons and decreases the transmission of pain signals. 2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to be selective for the Nav1.7 subtype of sodium channels, which are predominantly expressed in sensory neurons and play a crucial role in the perception of pain.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-cyclopentylacetamide has been shown to have a selective and potent inhibitory effect on Nav1.7 sodium channels. This inhibition results in a decrease in the excitability of sensory neurons, leading to a reduction in pain transmission. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to have a low affinity for other types of sodium channels, which reduces the likelihood of off-target effects. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has a relatively long half-life, which makes it suitable for sustained-release formulations.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenyl)-N-cyclopentylacetamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of Nav1.7 sodium channels, which makes it a useful tool for studying the role of these channels in pain perception. 2-(4-chlorophenyl)-N-cyclopentylacetamide has also been shown to be effective in several animal models of pain, which suggests that it has translational potential. However, 2-(4-chlorophenyl)-N-cyclopentylacetamide has some limitations as well. It has a relatively low solubility in water, which can make it difficult to formulate for in vivo experiments. In addition, 2-(4-chlorophenyl)-N-cyclopentylacetamide has not been extensively studied in humans, which limits our understanding of its safety and efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-N-cyclopentylacetamide. One area of interest is the development of new formulations of 2-(4-chlorophenyl)-N-cyclopentylacetamide that can improve its solubility and bioavailability. Another area of interest is the study of the long-term safety and efficacy of 2-(4-chlorophenyl)-N-cyclopentylacetamide in humans. Additionally, there is a need for further research on the role of Nav1.7 sodium channels in pain perception and the potential therapeutic applications of 2-(4-chlorophenyl)-N-cyclopentylacetamide and other Nav1.7 inhibitors.
Synthesemethoden
The synthesis of 2-(4-chlorophenyl)-N-cyclopentylacetamide involves the reaction of 4-chlorobenzoyl chloride with cyclopentylamine in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield 2-(4-chlorophenyl)-N-cyclopentylacetamide. The purity of the compound can be improved through recrystallization or chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-N-cyclopentylacetamide has been extensively studied for its potential use as an analgesic drug. It has been shown to be effective in several animal models of pain, including neuropathic pain and inflammatory pain. 2-(4-chlorophenyl)-N-cyclopentylacetamide acts by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This mechanism of action makes 2-(4-chlorophenyl)-N-cyclopentylacetamide a promising candidate for the development of new analgesic drugs.
Eigenschaften
Molekularformel |
C13H16ClNO |
|---|---|
Molekulargewicht |
237.72 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-N-cyclopentylacetamide |
InChI |
InChI=1S/C13H16ClNO/c14-11-7-5-10(6-8-11)9-13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16) |
InChI-Schlüssel |
WGLIBPCZBACXFH-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1CCC(C1)NC(=O)CC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



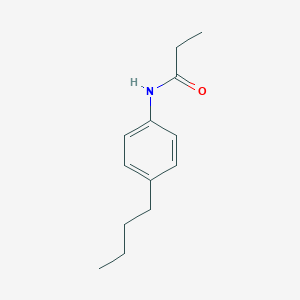
![N-[2-(propan-2-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B291784.png)
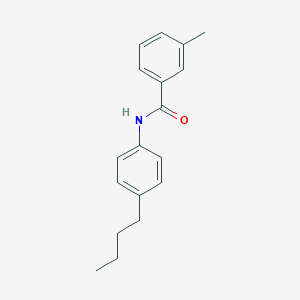


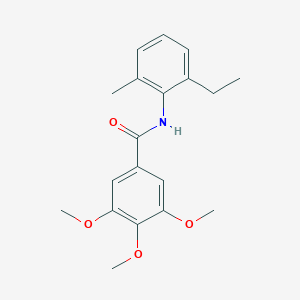
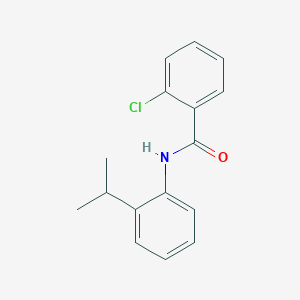



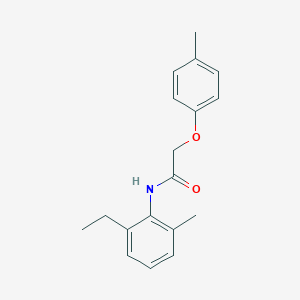


![N-[4-(diethylamino)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B291804.png)